- Process for preparation of substituted benzyl cyanide, China, , ,
Cas no 92163-15-0 (4-Phenoxyphenylacetonitrile)
4-Phenoxyphenylacetonitrile structure
4-Phenoxyphenylacetonitrile Properties
Names and Identifiers
-
- 2-(4-Phenoxyphenyl)acetonitrile
- 4-Phenoxybenzyl cyanide
- 4-Phenoxyphenylacetonitrile
- p-Phenoxyphenylacetonitrile
- 4-Phenoxybenzeneacetonitrile (ACI)
- Acetonitrile, (p-phenoxyphenyl)- (6CI, 7CI)
- (4-Phenoxyphenyl)acetonitrile
- 4-Phenoxybenzeneacetonitrile
- 4-phenoxy-benzeneacetonitrile
- SCHEMBL625835
- 4-Phenoxyphenylacetonitrile, 97%
- CS-0316874
- DTXCID10331751
- DTXSID30380726
- 92163-15-0
- AKOS015855175
- BS-42266
- MFCD00016399
- 4-phenoxylphenylacetonitrile
- +Expand
-
- MFCD00016399
- PCOVIPKFOQOPEH-UHFFFAOYSA-N
- 1S/C14H11NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2
- N#CCC1C=CC(OC2C=CC=CC=2)=CC=1
- 2693571
Computed Properties
- 209.08400
- 0
- 2
- 3
- 209.084
- 16
- 241
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 33A^2
Experimental Properties
- 3.54498
- 33.02000
- n20/D 1.5810(lit.)
- 360-361 °C(lit.)
- Fahrenheit: >230 ° f
Celsius: >110 ° c - Miscible with toluene.
- Colorless to yellow liquid
- Insoluble in water
- 1.112 g/mL at 25 °C(lit.)
4-Phenoxyphenylacetonitrile Security Information
- GHS07
- 3
- 6.1
- S23-S26-S36
- III
- R20/21/22; R36/37/38
- Xn
- 3276
- H302-H312-H315-H319-H332-H335
- P261-P280-P305+P351+P338
- III
- 20/21/22-36/37/38
- Warning
- 6.1
4-Phenoxyphenylacetonitrile Customs Data
- 2926909090
-
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Phenoxyphenylacetonitrile Price
4-Phenoxyphenylacetonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 180 °C; 90 s, 2.5 MPa, 200 °C; 200 °C → 80 °C
1.2 -
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7.5
1.2 -
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7.5
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 16 h, 60 °C
Reference
- Preparation of phenylacetamides as sPLA2 inhibitors., World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium ethoxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water
1.2 Reagents: Acetic anhydride
1.2 Reagents: Acetic anhydride
Reference
- Studies on hypolipidemic agents. III. ω-(4-Phenoxybenzoyl)alkanoic acid derivativesChemical & Pharmaceutical Bulletin, 1986, 34(2), 701-12,
Synthetic Circuit 4
Reaction Conditions
Reference
- Preparation of aminoacyl adenylate mimics as novel antimicrobial and antiparasitic agents, World Intellectual Property Organization, , ,
4-Phenoxyphenylacetonitrile Raw materials
- Benzeneacetic acid, 4-phenoxy-α-thioxo-
- 1-(Bromomethyl)-4-phenoxybenzene
- 1-(Chloromethyl)-4-phenoxybenzene
4-Phenoxyphenylacetonitrile Preparation Products
4-Phenoxyphenylacetonitrile Related Literature
-
Chong Zou,Shuijian He Mater. Chem. Front., 2023,7, 3382-3389
-
Shun-Xin Li,Guo-Ping Zhang,Hong Xia,Yi-Shi Xu,Chao Lv Nanoscale, 2019,11, 18272-18281
-
Shuang Yuan,Xin-bo Zhang,Jun-min Yan,Qing Jiang Mater. Horiz., 2017,4, 1122-1127
-
Qinglin Wu,Benjamin A. Fenton,Jessica L. Wojtaszek,Pei Zhou Chem. Commun., 2017,53, 8541-8544
-
Vishesh Manjunath,Santosh Bimli,Rupesh S. Devan J. Mater. Chem. C, 2022,10, 15725-15780
-
Zhong-Peng Lv,Tao Wang,Jing-Yuan Ge,Zhong-Zhi Luan,Di Wu,Jing-Lin Zuo,Shouheng Sun J. Mater. Chem. C, 2017,5, 7200-7206
-
Qiang Peng,Sheng-Lian Luo,Xin-Hua Tang,Ai-Qin Zhang,Gui-Sheng Zeng,Guo-Cong Guo CrystEngComm, 2011,13, 3862-3867
-
Juan Li,Baojun Li J. Mater. Chem. A, 2021,9, 18818-18835
-
Lene Petersen,Carsten H. Jessen,Erik B. Pedersen,Claus Nielsen Org. Biomol. Chem., 2003,1, 3541-3545
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92163-15-0)4-Phenoxyphenylacetonitrile
99%
10g
274.0